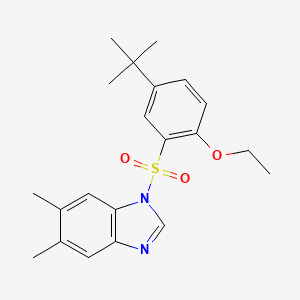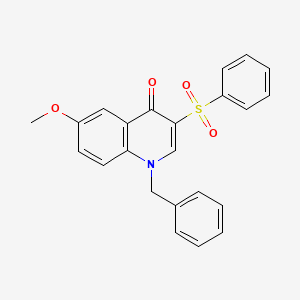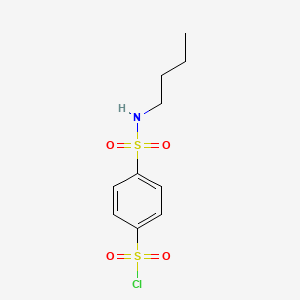
2-chloro-N-(4-hydroxyphenyl)-N-(2-methylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-hydroxyphenyl)-N-(2-methylpropyl)acetamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first introduced in the market in the 1970s and has since become one of the most commonly prescribed medications worldwide. In
Scientific Research Applications
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used for the treatment of rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and other inflammatory conditions. Diclofenac has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Mechanism of Action
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting COX enzymes, 2-chloro-N-(4-hydroxyphenyl)-N-(2-methylpropyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
Diclofenac has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of cytokines, chemokines, and other inflammatory mediators. It also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Advantages and Limitations for Lab Experiments
Diclofenac has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, it also has some limitations. For example, it can be difficult to control the dose and duration of treatment, and its effects can vary depending on the cell type and experimental conditions.
Future Directions
There are several potential future directions for research on 2-chloro-N-(4-hydroxyphenyl)-N-(2-methylpropyl)acetamide. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce its side effects. Another area of interest is the investigation of its potential use in the treatment of neurological disorders and cancer. Additionally, further research is needed to better understand its mechanisms of action and to identify new targets for drug development.
Conclusion
In conclusion, 2-chloro-N-(4-hydroxyphenyl)-N-(2-methylpropyl)acetamide is a widely used NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It works by inhibiting the activity of COX enzymes, reducing the production of prostaglandins, and thereby reducing inflammation, pain, and fever. It has several advantages for lab experiments, but also has some limitations. There are several potential future directions for research on 2-chloro-N-(4-hydroxyphenyl)-N-(2-methylpropyl)acetamide, including the development of new formulations and delivery methods, investigation of its potential use in the treatment of neurological disorders and cancer, and further research to better understand its mechanisms of action.
Synthesis Methods
Diclofenac can be synthesized through a multi-step process that involves the reaction of 2-chloro-4-nitroaniline with 2-methylpropylamine to form 2-chloro-4-(2-methylpropylamino)aniline. This intermediate is then reacted with acetic anhydride to form 2-chloro-N-(2-methylpropyl)-4-acetamidoaniline, which is subsequently reacted with 4-hydroxybenzoic acid to produce 2-chloro-N-(4-hydroxyphenyl)-N-(2-methylpropyl)acetamide.
properties
IUPAC Name |
2-chloro-N-(4-hydroxyphenyl)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9(2)8-14(12(16)7-13)10-3-5-11(15)6-4-10/h3-6,9,15H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFISZUSPEBOFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC=C(C=C1)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)acetamide](/img/structure/B2547860.png)
![tert-Butyl 3-(chlorosulfonyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2547861.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2547865.png)
![5-({[(2,4-Dichloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2547866.png)




![4-ethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2547873.png)
![4-(dipropylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2547875.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2547880.png)
